7-tert-butyl-2-mercapto-3-phenyl[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Chemical Classification and Nomenclature
The compound 7-tert-butyl-2-mercapto-3-phenylbenzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the heterocyclic organic compound class, specifically categorized within the benzothienopyrimidinone family. According to PubChem database records, this molecule carries the Chemical Abstracts Service number 857495-79-5 and possesses the molecular formula C20H18N2OS2 with a molecular weight of 366.5 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the core structure consists of a benzothieno[2,3-d]pyrimidine backbone with specific substitutions at positions 2, 3, and 7.
The compound exhibits multiple nomenclature variations reflecting different naming conventions and structural interpretations. Alternative systematic names include 7-(tert-Butyl)-2-mercapto-3-phenylbenzothieno[2,3-d]pyrimidin-4(3H)-one and 7-tert-butyl-3-phenyl-2-sulfanylidene-1H-benzothiolo[2,3-d]pyrimidin-4-one. These nomenclature differences arise from varying approaches to describing the fused ring system and the tautomeric forms of the mercapto group. The compound structure incorporates a tert-butyl group at position 7, providing steric bulk and influencing molecular conformation, while the phenyl substituent at position 3 contributes to aromatic interactions and potential biological activity.
The molecular architecture features a tricyclic core system where the benzene ring is fused to a thiophene ring, which in turn connects to a pyrimidine ring through positions 2 and 3. This specific fusion pattern distinguishes it from other possible benzothienopyrimidinone isomers and contributes to its unique chemical properties. The presence of the mercapto group at position 2 introduces additional chemical reactivity and potential for metal coordination or disulfide bond formation.
Historical Context and Discovery
The development of benzothienopyrimidinone compounds emerged from systematic investigations into heterocyclic scaffolds that could provide enhanced biological activity compared to simpler pyrimidine derivatives. Thienopyrimidine compounds gained significant attention in medicinal chemistry research due to their structural relationship with purine bases and their relatively accessible synthetic routes. The specific benzothieno[2,3-d]pyrimidine framework represents an evolution in heterocyclic drug design, where researchers sought to combine the beneficial properties of thiophene-containing molecules with the pharmacologically relevant pyrimidine core.
Historical investigations into thieno-fused derivatives began gaining momentum as researchers recognized the potential of these structures to generate novel bioactive molecules. The thiophene ring, despite its known potential to form reactive metabolites, provides unique electronic and steric properties that can enhance molecular interactions with biological targets. The systematic exploration of various fusion patterns between thiophene and pyrimidine rings led to the identification of three primary structural isomers: thieno[2,3-d]pyrimidines, thieno[3,2-d]pyrimidines, and thieno[3,4-d]pyrimidines.
The specific compound under discussion emerged from structure-activity relationship studies aimed at optimizing the biological properties of benzothienopyrimidinone derivatives. Research groups focused on introducing strategic substituents that could modulate pharmacological activity while maintaining synthetic accessibility. The incorporation of tert-butyl groups at position 7 and phenyl substituents at position 3 represents deliberate structural modifications designed to enhance molecular stability and biological interactions.
Synthetic methodologies for producing benzothienopyrimidinone compounds developed through iterative improvements in heterocyclic chemistry techniques. Early approaches involved cyclization reactions of appropriately substituted thiophene precursors with various nitrogen-containing building blocks. The evolution of these synthetic strategies enabled the preparation of highly substituted derivatives with precise control over substitution patterns.
Significance in Medicinal Chemistry Research
Contemporary medicinal chemistry research has identified benzothienopyrimidinone compounds as promising scaffolds for developing novel therapeutic agents across multiple disease areas. The structural framework of 7-tert-butyl-2-mercapto-3-phenylbenzothieno[2,3-d]pyrimidin-4(3H)-one provides multiple sites for molecular interactions with biological targets, making it an attractive starting point for drug discovery programs. Recent investigations have demonstrated that compounds within this chemical class exhibit significant anti-infective properties, particularly against parasitic infections.
Extensive structure-activity relationship studies have revealed that the benzothienopyrimidinone core can accommodate various substitution patterns while maintaining biological activity. The presence of the mercapto group at position 2 provides opportunities for metal coordination and formation of covalent bonds with biological targets. Research has shown that this structural feature contributes to the inhibitory activity against specific enzymes involved in parasitic metabolism. The compound demonstrated nanomolar potency against Leishmania N-myristoyltransferase, an essential enzyme for parasite survival.
The significance of this compound extends beyond its direct biological activity to include its utility as a chemical probe for understanding biological pathways. Crystal structure studies have revealed detailed molecular interactions between related benzothienopyrimidinone compounds and their target proteins. These structural insights provide valuable information for rational drug design approaches and help explain the selectivity profiles observed for different compounds within this chemical class.
Anti-inflammatory research has also highlighted the potential of benzothienopyrimidinone derivatives as novel therapeutic agents. Studies have demonstrated that compounds with similar structural features can effectively inhibit the expression of pro-inflammatory markers including cyclooxygenase-2, inducible nitric oxide synthase, and intercellular adhesion molecule-1. The anti-inflammatory activity appears to correlate with specific substitution patterns around the benzothienopyrimidinone core.
Position Within Benzothienopyrimidinone Compound Family
The benzothienopyrimidinone compound family encompasses a diverse array of structural variants that share the common tricyclic core system while differing in their substitution patterns and stereochemical arrangements. Within this family, 7-tert-butyl-2-mercapto-3-phenylbenzothieno[2,3-d]pyrimidin-4(3H)-one occupies a unique position due to its specific combination of substituents and their strategic placement around the heterocyclic framework. The compound represents an optimized structure that balances synthetic accessibility with enhanced biological activity.
Comparative analysis of related family members reveals that the tert-butyl substitution at position 7 provides significant steric influence on molecular conformation and biological interactions. This substitution pattern distinguishes the compound from simpler benzothienopyrimidinone derivatives that lack bulky substituents. The steric effects of the tert-butyl group can influence the orientation of other substituents and affect the overall three-dimensional shape of the molecule. These conformational preferences play crucial roles in determining biological activity and selectivity profiles.
The phenyl substituent at position 3 represents another distinguishing feature within the compound family. This aromatic substitution provides opportunities for π-π stacking interactions with biological targets and contributes to the overall lipophilicity of the molecule. Comparative studies have shown that phenyl substitution at this position can enhance binding affinity compared to aliphatic alternatives. The specific orientation and electronic properties of the phenyl group influence molecular recognition events and contribute to the compound's biological profile.
The mercapto group at position 2 introduces unique chemical reactivity that sets this compound apart from other family members. This functional group can exist in multiple tautomeric forms and provides sites for hydrogen bonding and metal coordination. The presence of the mercapto group also enables potential disulfide bond formation and covalent modification of biological targets. These chemical properties expand the range of possible biological interactions compared to compounds lacking this reactive functionality.
| Structural Feature | Position | Chemical Properties | Biological Significance |
|---|---|---|---|
| Tert-butyl group | Position 7 | Steric bulk, hydrophobic | Enhanced binding affinity, conformational control |
| Phenyl substituent | Position 3 | Aromatic π-system | π-π stacking interactions, lipophilicity |
| Mercapto group | Position 2 | Tautomerism, metal coordination | Covalent target modification, hydrogen bonding |
| Benzothieno core | Positions 2-3 fusion | Electron-rich heterocycle | Enzyme binding, metabolic stability |
| Pyrimidinone ring | Position 4 carbonyl | Hydrogen bond acceptor | Protein interaction, selectivity |
The compound's position within the broader benzothienopyrimidinone family is further defined by its synthetic accessibility and potential for structural modification. The presence of multiple reactive sites enables systematic structure-activity relationship studies and the development of analogue series. This synthetic flexibility makes the compound an valuable lead structure for medicinal chemistry optimization programs.
Properties
IUPAC Name |
7-tert-butyl-3-phenyl-2-sulfanylidene-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2OS2/c1-20(2,3)12-9-10-14-15(11-12)25-17-16(14)18(23)22(19(24)21-17)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSBBMRTQHNRFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=C(S2)NC(=S)N(C3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401121134 | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857495-79-5 | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=857495-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(1,1-Dimethylethyl)-2,3-dihydro-3-phenyl-2-thioxo[1]benzothieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401121134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Gewald Reaction-Based Synthesis
- The Gewald reaction is a key method for synthesizing 2-aminothiophene derivatives, which serve as precursors for thieno[2,3-d]pyrimidines.
- Typical substrates include ketones or aldehydes, malononitrile, and elemental sulfur, with a base such as triethylamine.
- For example, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile was synthesized by reacting pyranone, malononitrile, and sulfur powder in ethanol with triethylamine at room temperature, yielding 75% of the product after recrystallization.
- This intermediate can be further transformed by amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation to give amidine derivatives in high yield (95%).
Cyclization of 2-Aminothiophene-3-Carbonitrile with Acyl Chlorides or Acid Derivatives
- Another route involves cyclization reactions between 2-aminothiophene-3-carbonitrile derivatives and acyl chlorides or substituted acetic acids in solvents like 1,4-dioxane under reflux conditions with acid catalysts (e.g., concentrated HCl in ethanol).
- This method affords thieno[2,3-d]pyrimidin-4-one scaffolds with various substituents depending on the acyl component used.
- For example, Isakhanyan et al. reported the synthesis of thieno[2,3-d]pyrimidine-4-one derivatives by cyclization of 2-aminothiophene-3-carbonitrile with acyl chlorides.
Specific Preparation of 7-tert-butyl-2-mercapto-3-phenylbenzothieno[2,3-d]pyrimidin-4(3H)-one
While direct literature on this exact compound is limited, the preparation can be inferred and adapted from closely related thieno[2,3-d]pyrimidine derivatives with similar substitution patterns:
Starting Materials and Key Intermediates
- 2-Aminothiophene-3-carbonitrile derivatives serve as the core building blocks.
- Introduction of the tert-butyl group is typically achieved via alkylation reactions on suitable intermediates or by using tert-butyl-substituted starting materials.
- The mercapto group (-SH) at position 2 is introduced either by thiolation reactions or by using thiourea derivatives in condensation steps.
- The phenyl substituent at position 3 is introduced via condensation with aniline derivatives or by using phenyl-substituted acyl chlorides.
Stepwise Synthetic Route (Adapted from Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Gewald reaction | Pyranone or substituted ketone + malononitrile + sulfur + triethylamine in ethanol, room temp, 5 h | Formation of 2-aminothiophene-3-carbonitrile intermediate |
| 2 | Amination | Intermediate + N,N-dimethylformamide dimethyl acetal (DMF-DMA), microwave irradiation at 70°C, 10 min | Formation of amidine intermediate |
| 3 | Cyclization | Amidine intermediate + substituted aniline (e.g., phenylamine) + acetic acid, microwave irradiation or reflux | Formation of thieno[2,3-d]pyrimidine core with phenyl substituent |
| 4 | Thiolation | Introduction of mercapto group via reaction with thiourea or sulfur sources under basic conditions | Formation of 2-mercapto derivative |
| 5 | Alkylation | Alkylation with tert-butyl halide or use of tert-butyl-substituted starting materials | Introduction of tert-butyl group at position 7 |
This synthetic strategy is supported by the following findings:
- Microwave-assisted reactions significantly improve yields and reduce reaction times for amination and cyclization steps.
- Alkylation of potassium salts of thieno[2,3-d]pyrimidin-4-ones with alkyl halides is an effective method to introduce alkyl substituents such as tert-butyl groups.
- Thiolation reactions to introduce mercapto groups are commonly performed by condensation with thiourea derivatives or by nucleophilic substitution on halogenated intermediates.
Data Table Summarizing Key Preparation Parameters
| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Gewald reaction | Pyranone, malononitrile, sulfur, triethylamine | Ethanol, room temp, 5 h | ~75 | TLC monitoring, recrystallization |
| 2 | Amination | Intermediate, DMF-DMA | Microwave, 70°C, 10 min | 95 | High yield, rapid reaction |
| 3 | Cyclization | Amidine intermediate, phenylamine, acetic acid | Microwave or reflux | 58-76 | Substituent-dependent yield |
| 4 | Thiolation | Thiourea or sulfur source | Basic conditions, reflux | Variable | Requires optimization |
| 5 | Alkylation | tert-Butyl halide | Alkylation conditions, reflux | Variable | Efficient for tert-butyl introduction |
Research Findings and Optimization Notes
- Microwave irradiation is a valuable tool for accelerating amination and cyclization steps, improving yields and reducing reaction times compared to conventional heating.
- The choice of solvent (ethanol, 1,4-dioxane) and base (triethylamine, KOH) significantly affects the efficiency of the Gewald reaction and subsequent cyclizations.
- Purification by recrystallization from ethanol or other suitable solvents yields high-purity products.
- Alkylation steps to introduce tert-butyl groups may require careful control of temperature and stoichiometry to avoid side reactions.
- Thiolation to install the mercapto group can be sensitive to reaction conditions; using thiourea under reflux in alcoholic KOH is a common approach.
Chemical Reactions Analysis
- Oxidation : The mercapto group can undergo oxidation to form disulfides or sulfoxides.
- Reduction : The compound can be reduced at various positions, particularly at the pyrimidine ring, to form dihydro derivatives.
- Substitution : Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzothiophene rings.
- Oxidation : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
- Substitution : Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
- Oxidation : Disulfides, sulfoxides, and sulfones.
- Reduction : Dihydro derivatives of the pyrimidine ring.
- Substitution : Halogenated derivatives and various substituted benzothienopyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: In medicine, the compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets suggests it could be developed into drugs for treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and as a precursor for high-performance polymers.
Mechanism of Action
The mechanism of action of 7-tert-butyl-2-mercapto-3-phenyl1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Pharmacological and Physicochemical Properties
- Reactivity : The 2-mercapto group offers redox activity, contrasting with inert substituents like methyl or trichloromethyl. This may influence mechanisms such as enzyme inhibition or metal chelation .
- Steric Effects : The bulky tert-butyl group at position 7 may hinder interactions with flat binding pockets, unlike planar substituents (e.g., phenyl or benzyl).
Biological Activity
7-tert-butyl-2-mercapto-3-phenyl benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that falls under the category of benzothieno-pyrimidines. Its unique structure, characterized by the presence of a mercapto group and a tert-butyl substituent, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 370.53 g/mol
- CAS Number : 312625-72-2
Biological Activity Overview
Research on compounds similar to 7-tert-butyl-2-mercapto-3-phenyl benzothieno[2,3-d]pyrimidin-4(3H)-one indicates a range of biological activities:
- Antimicrobial Properties : Many thiophene derivatives exhibit antibacterial and antifungal properties. The mercapto group in this compound may contribute to its potential as an enzyme inhibitor or antioxidant .
- Anticancer Activity : Compounds with a similar structure have shown significant anticancer activity. For instance, studies indicate that benzothieno derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Enzyme Inhibition : Compounds containing a mercapto group are often explored for their ability to inhibit specific enzymes, which could lead to therapeutic applications in diseases where these enzymes play critical roles .
The precise mechanisms of action for 7-tert-butyl-2-mercapto-3-phenyl benzothieno[2,3-d]pyrimidin-4(3H)-one remain largely unexplored. However, potential mechanisms inferred from related compounds include:
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, leading to disruption of replication and transcription processes .
- Apoptosis Induction : Some studies suggest that derivatives can induce apoptosis through caspase-dependent and independent pathways, highlighting their potential in cancer therapy .
Anticancer Studies
A study on related compounds highlighted their efficacy against prostate cancer cells. The derivative exhibited potent cytotoxicity and induced markers of apoptosis without significant side effects .
Antimicrobial Activity
Research has shown that derivatives with a mercapto group possess significant antimicrobial activity. For example, compounds were tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition at low concentrations .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-4(5H)-benzothieno[2,3-d]pyrimidin | Contains amino group; lacks tert-butyl | Antimicrobial |
| 7-tert-butyl-benzothieno[2,3-d]pyrimidin | Similar core structure; no benzyl substituent | Anticancer |
| 5-methyl-benzothieno[2,3-d]pyrimidin | Methyl substitution instead of tert-butyl | Antioxidant |
Q & A
Q. What are the established synthetic methodologies for this compound, and what reaction conditions are critical for high yields?
The synthesis typically involves cyclocondensation reactions. For example, 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives are synthesized via condensation of thiourea with β-ketoesters or β-diketones under acidic conditions (e.g., acetic acid or polyphosphoric acid) . Key factors include:
- Temperature control : Reactions often proceed at 80–100°C to avoid side products.
- Catalyst selection : Lewis acids like ZnCl₂ improve cyclization efficiency.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
- Single-crystal X-ray diffraction provides unambiguous confirmation of the fused bicyclic system and substituent orientations (e.g., tert-butyl and phenyl groups) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve aromatic proton environments and confirm the mercapto group (δ ~13 ppm for -SH in DMSO-d₆) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data among derivatives?
Contradictions often arise from variations in assay conditions or substituent effects. Methodological solutions include:
- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing phenyl with pyridyl groups) to isolate bioactivity trends .
- Meta-analysis : Cross-reference data from independent studies to identify outliers or confounding factors (e.g., solvent interference in solubility-dependent assays) .
Q. What experimental strategies investigate the role of the mercapto group in reactivity and bioactivity?
- Thiol-protection/deprotection : Use S-acetyl or S-benzyl protecting groups to prevent oxidation during synthesis, followed by cleavage to restore -SH functionality .
- Substitution studies : Replace -SH with -OH or -NH₂ to evaluate hydrogen-bonding contributions to target binding (e.g., kinase inhibition assays) .
- Spectroscopic probes : Monitor mercapto group reactivity via UV-Vis kinetics in the presence of electrophiles (e.g., iodoacetamide) .
Q. How do structural modifications at the tert-butyl and phenyl positions influence physicochemical and pharmacological properties?
- tert-Butyl group : Enhances lipophilicity (logP ↑) and metabolic stability by steric shielding. Replace with smaller alkyl groups (e.g., methyl) to improve aqueous solubility .
- Phenyl ring substitution : Electron-withdrawing groups (e.g., -NO₂ at para-position) increase electrophilicity, enhancing covalent binding to cysteine residues in target proteins .
- Computational modeling : DFT calculations predict steric clashes or π-stacking interactions in docking studies .
Q. What are the challenges in achieving regioselectivity during synthesis of thieno[2,3-d]pyrimidinone derivatives?
Competing pathways (e.g., 5- vs. 7-membered ring formation) are mitigated by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
